

# Parp-2-IN-2: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Parp-2-IN-2*

Cat. No.: *B15581055*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Parp-2-IN-2**, a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP2). This document is intended to serve as a valuable resource for researchers and professionals involved in cancer research and drug development.

## Chemical Structure and Properties

**Parp-2-IN-2**, also identified as compound 27 in the primary literature, is a novel benzoxazole derivative with significant inhibitory activity against the PARP2 enzyme.<sup>[1]</sup> Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(2-(diethylamino)ethyl)-N-(3-(2-oxo-2H-benzo[d]oxazol-3-yl)propyl)propanamide
CAS Number	2915651-00-0
Canonical SMILES	<chem>CCN(CC)CCNC(=O)CCC(=O)NCCCn1c2ccccc2oc1=O</chem>
InChI Key	YZJCOJFVGZJPIY-UHFFFAOYSA-N
Molecular Formula	C21H30N4O4

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	402.49 g/mol
XLogP3	2.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	13
Topological Polar Surface Area	87.8 Å²

## Pharmacological Properties

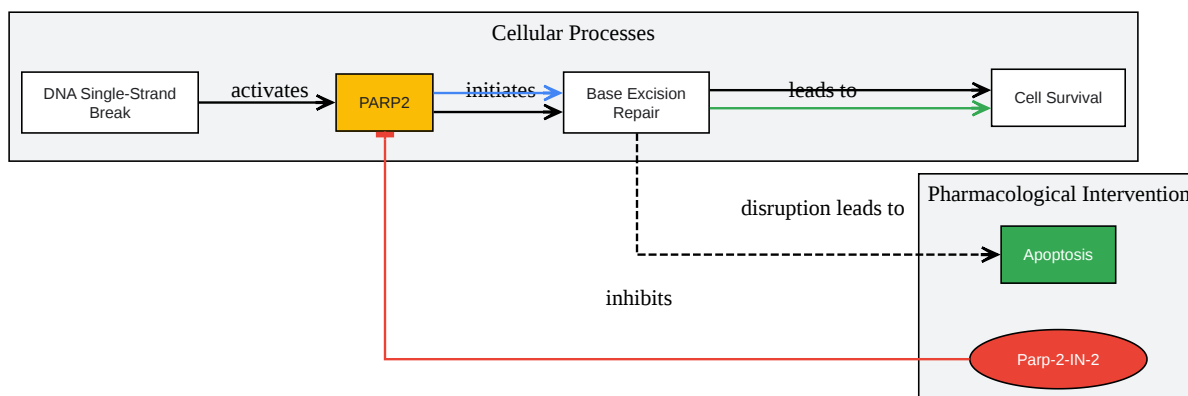
**Parp-2-IN-2** has been demonstrated to be a potent inhibitor of the PARP2 enzyme and exhibits cytotoxic effects against breast cancer cell lines.

Table 3: In Vitro Activity

Target/Cell Line	IC50 (µM)	Reference
PARP2	0.057	<a href="#">[1]</a>
MDA-MB-231 (Breast Cancer)	11.32	<a href="#">[1]</a>
MCF-7 (Breast Cancer)	16.70	<a href="#">[1]</a>

## Signaling Pathway and Mechanism of Action

PARP2 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks. Inhibition of PARP2 by **Parp-2-IN-2** disrupts this repair process, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells with existing DNA repair deficiencies.



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Caption: Inhibition of PARP2 by **Parp-2-IN-2** disrupts the DNA repair pathway, leading to cancer cell death.

## Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of **Parp-2-IN-2**, as described by El-Ghobashy NM, et al. (2022).[1]

### Synthesis of Parp-2-IN-2 (Compound 27)

The synthesis of **Parp-2-IN-2** involves a multi-step process. A key step is the reaction of 3-(3-chloropropyl)-2,3-dihydro-1,3-benzoxazol-2-one with N,N-diethylethane-1,2-diamine. The detailed synthetic scheme and procedures can be found in the supplementary information of the primary publication.[1]

### In Vitro PARP2 Inhibition Assay

The inhibitory activity of **Parp-2-IN-2** against the PARP2 enzyme was determined using a commercially available PARP2 assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

- Materials: Recombinant human PARP2 enzyme, activated DNA, biotinylated NAD<sup>+</sup>, histone-coated plates, streptavidin-HRP, and a chemiluminescent substrate.
- Procedure:
  - The inhibitor (**Parp-2-IN-2**) at various concentrations is pre-incubated with the PARP2 enzyme.
  - The PARylation reaction is initiated by adding the biotinylated NAD<sup>+</sup> and activated DNA.
  - After incubation, the plate is washed, and streptavidin-HRP is added to bind to the biotinylated histones.
  - A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.
  - IC50 values are calculated from the dose-response curves.

## Cell Viability Assay (MTT Assay)

The cytotoxic effect of **Parp-2-IN-2** on MDA-MB-231 and MCF-7 breast cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Materials: MDA-MB-231 and MCF-7 cells, DMEM media, fetal bovine serum, MTT reagent, and DMSO.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to attach overnight.
  - Cells are treated with various concentrations of **Parp-2-IN-2** for a specified period (e.g., 72 hours).
  - The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
  - The formazan crystals are dissolved in DMSO.

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control, and IC50 values are determined.

## Cell Cycle Analysis

The effect of **Parp-2-IN-2** on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry using propidium iodide (PI) staining.[\[1\]](#)

- Materials: MCF-7 cells, **Parp-2-IN-2**, trypsin, ethanol, RNase A, and propidium iodide.
- Procedure:
  - MCF-7 cells are treated with **Parp-2-IN-2** at its IC50 concentration for 24 hours.
  - Cells are harvested, washed, and fixed in cold 70% ethanol.
  - Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
  - The DNA content of the cells is analyzed using a flow cytometer.
  - The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

## Apoptosis Detection Assay

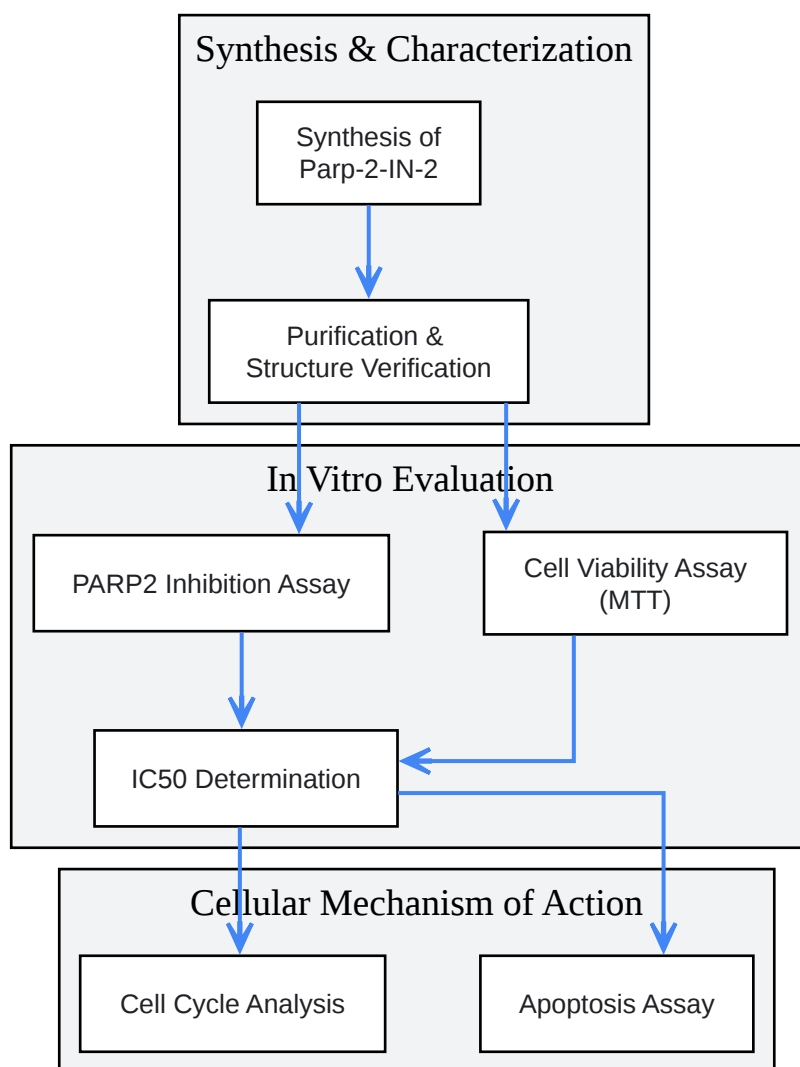
Apoptosis induction by **Parp-2-IN-2** in MCF-7 cells was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.[\[1\]](#)

- Materials: MCF-7 cells, **Parp-2-IN-2**, Annexin V-FITC/PI apoptosis detection kit, and binding buffer.
- Procedure:
  - MCF-7 cells are treated with **Parp-2-IN-2** at its IC50 concentration for 24 hours.
  - Cells are harvested and washed with cold PBS.

- Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

## Experimental Workflow

The following diagram illustrates the general workflow for the biological evaluation of **Parp-2-IN-2**.



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Caption: Workflow for the synthesis and biological evaluation of **Parp-2-IN-2**.

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## References

- 1. Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- | C<sub>14</sub>H<sub>22</sub>N<sub>2</sub>O | CID 40140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Parp-2-IN-2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581055#parp-2-in-2-chemical-structure-and-properties]

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